5-tert-Butyl-3-isocyanatoisoxazole
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Overview
Description
5-tert-Butyl-3-isocyanatoisoxazole is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.177 g/mol . It is known for its unique structure, which includes a tert-butyl group and an isocyanate functional group attached to an oxazole ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 5-tert-Butyl-3-isocyanatoisoxazole typically involves the reaction of 3-amino-5-tert-butylisoxazole with phosgene or triphosgene . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-tert-Butyl-3-isocyanatoisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes.
Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed depend on the specific reagents and reaction conditions used.
Scientific Research Applications
5-tert-Butyl-3-isocyanatoisoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of polyurethanes and other polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3-isocyanatoisoxazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar compounds to 5-tert-Butyl-3-isocyanatoisoxazole include:
This compound: A closely related compound with similar reactivity.
Tert-butyl isocyanate: A simpler compound with an isocyanate group attached to a tert-butyl group.
3-Isocyanato-5-tert-butylisoxazole: Another isomer with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
55809-53-5 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-tert-butyl-3-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)10-12-6/h4H,1-3H3 |
InChI Key |
IQMVRIMSTBTDLV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)N=C=O |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N=C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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